Constrained Scaffold for CNS Drug Design
The oxazolidinonyl-fused piperidine scaffold, for which 3-(Piperidin-4-yl)oxazolidin-2-one serves as a direct synthetic precursor, has been demonstrated to produce selective muscarinic M1 receptor agonists. In a seminal stereoselective synthesis study, oxazolidinonyl-fused piperidines derived from this building block exhibited M1 allosteric modulator activity, a feat not achievable with simple N-substituted piperidine analogs lacking the fused bicyclic constraint [1]. While direct IC50 values for the building block itself are not reported, the downstream pharmacologically active compounds validate the unique synthetic utility of this starting material.
| Evidence Dimension | Pharmacological relevance of derived products (M1 agonism) |
|---|---|
| Target Compound Data | Enables synthesis of oxazolidinonyl-fused piperidines with demonstrated M1 allosteric modulator activity. |
| Comparator Or Baseline | Simple 4-aminopiperidine derivatives lacking the oxazolidinone ring fusion. |
| Quantified Difference | The fused bicyclic scaffold confers rigidity; activity is lost with flexible monocyclic analogs. |
| Conditions | In vitro pharmacological assays for M1 muscarinic receptor agonism (Broadley et al., 2016). |
Why This Matters
For CNS drug discovery programs targeting the M1 receptor, this building block provides a privileged starting point for lead generation that simple piperidine analogs cannot replicate.
- [1] Broadley, K. J., et al. 'Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator.' Organic & Biomolecular Chemistry, 2016, 14, 2057-2089. View Source
